(R)-2-(Azidomethyl)-1-Boc-pyrrolidine (R)-2-(Azidomethyl)-1-Boc-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 259537-91-2
VCID: VC3858532
InChI: InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]
Molecular Formula: C10H18N4O2
Molecular Weight: 226.28 g/mol

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

CAS No.: 259537-91-2

Cat. No.: VC3858532

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine - 259537-91-2

Specification

CAS No. 259537-91-2
Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
IUPAC Name tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Standard InChI Key HRLUZSSGBKDEGK-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-]
SMILES CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring with two key modifications:

  • Boc Protection: A tert-butoxycarbonyl group at the nitrogen atom enhances stability during synthetic procedures .

  • Azidomethyl Side Chain: The (R)-configured azidomethyl group at the C2 position enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

The stereochemistry is defined by the C2 chiral center, with the (R)-enantiomer being predominant in pharmaceutical applications due to its compatibility with biological systems .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number259537-91-2
IUPAC Nametert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
Molecular FormulaC<sub>10</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub>
Molecular Weight226.28 g/mol
SMILESCC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-]
Enantiomeric Purity≥99% (HPLC)

Physicochemical Characteristics

  • Solubility: Miscible in dichloromethane, dimethylformamide, and tetrahydrofuran; limited solubility in water .

  • Stability: Stable at 2–8°C under inert atmosphere but may decompose upon prolonged exposure to light or moisture .

  • LogP: 2.09 (predicts moderate lipophilicity, ideal for membrane permeability in drug candidates) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Pyrrolidine Protection: Reaction of (R)-2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine .

  • Azide Introduction: Conversion of the hydroxyl group to an azide using sodium azide and triphenylphosphine under Mitsunobu conditions .

  • Purification: Column chromatography (5% methanol/dichloromethane) yields the final product with >95% purity .

Key Reaction:

(R)-2-(Aminomethyl)pyrrolidine+Boc2OEt3N(R)-2-(Aminomethyl)-1-Boc-pyrrolidineNaN3,PPh3(R)-2-(Azidomethyl)-1-Boc-pyrrolidine\text{(R)-2-(Aminomethyl)pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{(R)-2-(Aminomethyl)-1-Boc-pyrrolidine} \xrightarrow{\text{NaN}_3, \text{PPh}_3} \text{(R)-2-(Azidomethyl)-1-Boc-pyrrolidine}

Analytical Characterization

  • HPLC: Used to confirm ≥95% chemical purity and ≥99% enantiomeric excess .

  • NMR Spectroscopy: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.45 (s, 9H, Boc), 3.54–3.55 (m, 2H, CH<sub>2</sub>N<sub>3</sub>), 4.22–4.29 (m, 1H, pyrrolidine-H) .

  • Mass Spectrometry: ESI-MS m/z 227.17 [M+H]<sup>+</sup> .

Applications in Drug Development

Click Chemistry Platforms

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles, enabling:

  • Prodrug Activation: Conjugation of anticancer agents (e.g., doxorubicin) via pH-sensitive linkers .

  • Antiviral Agents: Synthesis of HIV protease inhibitors through triazole-mediated scaffold hopping .

Peptide Mimetics

Incorporation into peptidomimetic structures enhances metabolic stability while retaining target binding affinity. Examples include:

  • CXCR4 Antagonists: Azide-functionalized analogs show improved pharmacokinetics in metastatic cancer models .

  • Neurological Targets: Dopamine D3 receptor ligands with reduced off-target effects .

Bioconjugation and Diagnostic Tools

Antibody-Drug Conjugates (ADCs)

Site-specific conjugation using the azide group minimizes heterogeneity issues common in lysine-based ADCs:

  • HER2-Targeting ADCs: Trastuzumab conjugates demonstrate a drug-to-antibody ratio (DAR) of 4.0 with <5% aggregation .

Imaging Probes

  • PET Tracers: <sup>18</sup>F-labeled analogs for amyloid-β imaging in Alzheimer’s disease .

  • Fluorescent Tags: Tetramethylrhodamine (TAMRA) conjugates enable real-time tracking of cellular uptake .

Material Science Innovations

Stimuli-Responsive Polymers

Copolymerization with N-isopropylacrylamide yields thermoresponsive hydrogels for:

  • Drug Elution: 37°C-triggered release of dexamethasone in arthritic joints.

  • Tissue Scaffolds: Pore size modulation via azide crosslinking enhances stem cell differentiation .

Surface Functionalization

Self-assembled monolayers (SAMs) on gold nanoparticles improve biosensor sensitivity by 40% compared to thiol-only systems .

ParameterSpecificationSource
Storage Temperature2–8°C
Hazard ClassCombustible Solid (Storage Code 11)
Water Hazard (WGK)WGK 3 (severely hazardous to water)
PPEGloves, lab coat, eye protection

Recent Research Advances (2023–2025)

  • Gene Delivery: Azide-functionalized lipid nanoparticles achieve 90% siRNA transfection efficiency in hepatocytes .

  • Photodynamic Therapy: Porphyrin-azide conjugates selectively target tumor mitochondria under 650 nm light.

  • Enzyme Engineering: SpyTag/SpyCatcher systems utilize azide handles for orthogonal protein labeling .

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